N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a benzamide core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 4-fluorobenzo[d]thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
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Introduction of the Dimethylamino Group: : The next step involves the alkylation of the benzamide core with 3-dimethylaminopropyl chloride. This reaction is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
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Formation of the Hydrochloride Salt: : The final step is the conversion of the free base to its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the benzamide core or the thiazole ring, potentially leading to the formation of amine or dihydrothiazole derivatives.
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Substitution: : The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to the presence of the fluorobenzo[d]thiazole moiety. It can be used to study cellular processes, protein interactions, and other biological phenomena.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzo[d]thiazole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride: Similar structure but with a methyl group instead of fluorine.
N-(3-(dimethylamino)propyl)-N-(4-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more attractive candidate for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS.ClH/c1-22(2)12-7-13-23(18(24)14-8-4-3-5-9-14)19-21-17-15(20)10-6-11-16(17)25-19;/h3-6,8-11H,7,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFWTSRCBCENGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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